molecular formula C8H11BrN2O B13143084 1-(5-bromo-2-methoxypyridin-3-yl)-N-methylmethanamine

1-(5-bromo-2-methoxypyridin-3-yl)-N-methylmethanamine

Cat. No.: B13143084
M. Wt: 231.09 g/mol
InChI Key: XTGZEYFEWDFDPT-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-methoxypyridin-3-yl)-N-methylmethanamine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5-position, a methoxy group at the 2-position, and a methylamine group at the 3-position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(5-bromo-2-methoxypyridin-3-yl)-N-methylmethanamine typically involves the following steps:

    Bromination: The starting material, 2-methoxypyridine, undergoes bromination at the 5-position using bromine or a brominating agent such as N-bromosuccinimide.

    Amination: The brominated intermediate is then subjected to nucleophilic substitution with methylamine to introduce the N-methylmethanamine group at the 3-position.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and efficiency.

Chemical Reactions Analysis

1-(5-Bromo-2-methoxypyridin-3-yl)-N-methylmethanamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl or vinyl derivatives.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-Bromo-2-methoxypyridin-3-yl)-N-methylmethanamine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It is investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(5-bromo-2-methoxypyridin-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(5-Bromo-2-methoxypyridin-3-yl)-N-methylmethanamine can be compared with other similar compounds, such as:

    1-(5-Bromo-2-methoxypyridin-3-yl)methanamine: This compound lacks the N-methyl group, which may affect its chemical reactivity and biological activity.

    1-(5-Bromo-2-methoxypyridin-3-yl)ethanone:

    N-(5-Bromo-2-methoxypyridin-3-yl)methanesulfonamide: The sulfonamide group provides different chemical reactivity and potential biological activities.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the N-methylmethanamine group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H11BrN2O

Molecular Weight

231.09 g/mol

IUPAC Name

1-(5-bromo-2-methoxypyridin-3-yl)-N-methylmethanamine

InChI

InChI=1S/C8H11BrN2O/c1-10-4-6-3-7(9)5-11-8(6)12-2/h3,5,10H,4H2,1-2H3

InChI Key

XTGZEYFEWDFDPT-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(N=CC(=C1)Br)OC

Origin of Product

United States

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